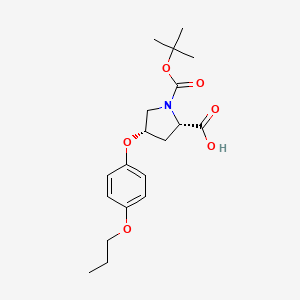
Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylate
Descripción general
Descripción
Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylate, also known as 4-difluorophenoxy-2-pyrrolidinecarboxylic acid methyl ester, is an organic compound and a derivative of pyrrolidinecarboxylic acid. It is a colorless solid that is used in scientific research and laboratory experiments. It is a useful reagent in organic synthesis due to its ability to form a variety of esters, amides, and other derivatives.
Aplicaciones Científicas De Investigación
Methyl (2S,4S)-4-(3,Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylateenoxy)-2-pyrrolidinecarboxylate is used in scientific research and laboratory experiments as a reagent for organic synthesis. It is also used in the synthesis of various compounds, such as amides and esters, which may be used in drug discovery and development. Additionally, it is used as a starting material for the synthesis of pharmaceuticals and other organic compounds.
Mecanismo De Acción
Methyl (2S,4S)-4-(3,Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylateenoxy)-2-pyrrolidinecarboxylate is an organic compound that is used in organic synthesis. It is a catalyst for the formation of various esters, amides, and other derivatives. The reaction of methyl (2S,4S)-4-(3,Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylateenoxy)-2-pyrrolidinecarboxylate with a nucleophile (e.g. an alcohol, amine, or thiol) results in the formation of a new C-C bond. This reaction is catalyzed by the presence of an acid, such as hydrochloric acid or sulfuric acid.
Biochemical and Physiological Effects
Methyl (2S,4S)-4-(3,Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylateenoxy)-2-pyrrolidinecarboxylate is not known to have any biochemical or physiological effects in humans or animals. It is used as a reagent in organic synthesis, and does not interact with biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2S,4S)-4-(3,Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylateenoxy)-2-pyrrolidinecarboxylate is an organic compound that is useful in organic synthesis due to its ability to form a variety of esters, amides, and other derivatives. It is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, it is not soluble in water, making it difficult to use in reactions that require aqueous solvents.
Direcciones Futuras
Methyl (2S,4S)-4-(3,Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylateenoxy)-2-pyrrolidinecarboxylate has a wide range of potential applications in organic synthesis. It can be used to synthesize various compounds, such as amides and esters, which may be used in drug discovery and development. Additionally, it can be used as a starting material for the synthesis of pharmaceuticals and other organic compounds. Further research is needed to explore the potential applications of this compound in the laboratory and in industry.
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(3,4-difluorophenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-17-12(16)11-5-8(6-15-11)18-7-2-3-9(13)10(14)4-7/h2-4,8,11,15H,5-6H2,1H3/t8-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULXZBUDVSTZDA-KWQFWETISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




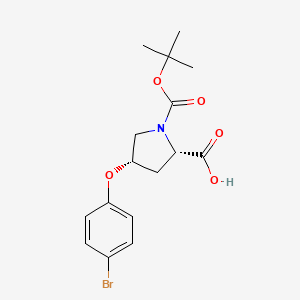
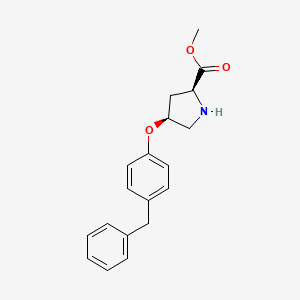

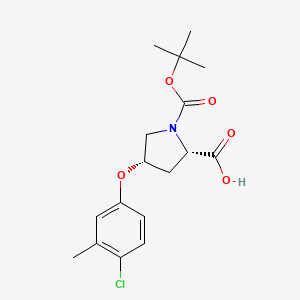
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091446.png)



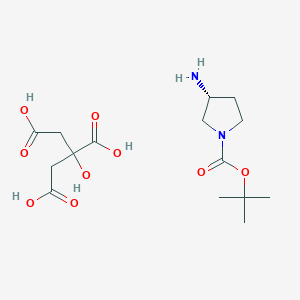

![(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3091512.png)

